N-cyclopropyl-4-iodoaniline
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Overview
Description
N-cyclopropyl-4-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an iodine atom attached to the benzene ring at the para position relative to the amino group. The molecular structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Chemical Reactions Analysis
N-cyclopropyl-4-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclopropyl-4-aminobenzene.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Scientific Research Applications
N-cyclopropyl-4-iodoaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Materials Science: The compound is used in the development of advanced materials, including conductive polymers and organic semiconductors.
Organic Synthesis: This compound is a valuable building block in the synthesis of complex organic molecules, including natural products and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-iodoaniline depends on its specific application:
Biological Targets: In medicinal chemistry, the compound may interact with various biological targets, including enzymes and receptors, to exert its effects.
Chemical Pathways: In organic synthesis, the compound can undergo various chemical transformations, including nucleophilic substitution and coupling reactions, to form more complex structures.
Comparison with Similar Compounds
N-cyclopropyl-4-iodoaniline can be compared with other similar compounds:
Properties
Molecular Formula |
C9H10IN |
---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
N-cyclopropyl-4-iodoaniline |
InChI |
InChI=1S/C9H10IN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
VZICIDGCMDJRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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